molecular formula C14H25N5OS B14632708 2-Methylamino-4-(N-methylpiperazino)-5-methylthio-6-(n-propoxy)pyrimidine CAS No. 55921-72-7

2-Methylamino-4-(N-methylpiperazino)-5-methylthio-6-(n-propoxy)pyrimidine

Cat. No.: B14632708
CAS No.: 55921-72-7
M. Wt: 311.45 g/mol
InChI Key: QQKRZANWFLYUMS-UHFFFAOYSA-N
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Description

N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a methyl group, a methylpiperazine moiety, a methylsulfanyl group, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the various substituents. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Methylpiperazine Moiety: This can be done through nucleophilic substitution reactions.

    Incorporation of the Methylsulfanyl Group: Thiolation reactions using methylthiolating agents.

    Addition of the Propoxy Group: Alkylation reactions using propyl bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrimidine ring or other functional groups can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring or the substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, amines.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(4-methylpiperazin-1-yl)benzenamine
  • N-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine
  • N-Methyl-4-(4-methylpiperazin-1-yl)aniline

Uniqueness

N-methyl-4-(4-methylpiperazin-1-yl)-5-(methylsulfanyl)-6-propoxypyrimidin-2-amine is unique due to its specific combination of functional groups and the pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

55921-72-7

Molecular Formula

C14H25N5OS

Molecular Weight

311.45 g/mol

IUPAC Name

N-methyl-4-(4-methylpiperazin-1-yl)-5-methylsulfanyl-6-propoxypyrimidin-2-amine

InChI

InChI=1S/C14H25N5OS/c1-5-10-20-13-11(21-4)12(16-14(15-2)17-13)19-8-6-18(3)7-9-19/h5-10H2,1-4H3,(H,15,16,17)

InChI Key

QQKRZANWFLYUMS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC(=C1SC)N2CCN(CC2)C)NC

Origin of Product

United States

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